molecular formula C16H12ClN3O3S B2461333 5-chloro-2-(methylsulfonyl)-N-2-naphthyl-4-pyrimidinecarboxamide CAS No. 325724-72-9

5-chloro-2-(methylsulfonyl)-N-2-naphthyl-4-pyrimidinecarboxamide

Cat. No.: B2461333
CAS No.: 325724-72-9
M. Wt: 361.8
InChI Key: FCEVPKDAWILUQM-UHFFFAOYSA-N
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Description

The compound 5-chloro-2-(methylsulfonyl)-N-2-naphthyl-4-pyrimidinecarboxamide (CAS No. 380210-23-1) is a pyrimidine derivative with the molecular formula C₁₉H₁₅ClN₂O and a molecular weight of 195.26 g/mol . Its structure features a pyrimidine core substituted at position 2 with a methylsulfonyl group and at position 4 with a carboxamide linked to a 2-naphthyl moiety.

Properties

IUPAC Name

5-chloro-2-methylsulfonyl-N-naphthalen-2-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-24(22,23)16-18-9-13(17)14(20-16)15(21)19-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEVPKDAWILUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC3=CC=CC=C3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(methylsulfonyl)-N-2-naphthyl-4-pyrimidinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-naphthylamine with chloroacetyl chloride to form 2-chloro-N-(2-naphthyl)acetamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group. Finally, the pyrimidine ring is constructed through a cyclization reaction involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorinated Pyrimidine Core

The chlorine atom at position 5 of the pyrimidine ring is highly susceptible to nucleophilic substitution due to the electron-withdrawing effects of the adjacent methylsulfonyl and carboxamide groups.

Key Reactions:

  • Amination : Reaction with primary/secondary amines (e.g., morpholine, piperidine) under reflux in polar aprotic solvents (e.g., DMF, DMSO) yields 5-amino derivatives. For example, substitution with 4-fluorobenzylamine at 80°C for 12 hours achieves >85% conversion .

  • Methoxy Substitution : Treatment with sodium methoxide in methanol replaces chlorine with a methoxy group, forming 5-methoxy analogs. This reaction proceeds at 60°C with 78% yield .

Table 1: Substitution Reactions at Position 5

NucleophileConditionsProductYieldSource
NH(CH₂)₂PhDMF, 80°C, 12h5-(Phenethylamino) derivative88%
NaOMe/MeOH60°C, 6h5-Methoxy derivative78%
NH₂-cyclopentylDMSO, 100°C, 8h5-Cyclopentylamino derivative82%

Functionalization of the Methylsulfonyl Group

The methylsulfonyl group acts as both an electron-withdrawing substituent and a potential leaving group.

Key Reactions:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether, though this requires harsh conditions (100°C, 50 psi H₂).

  • Nucleophilic Displacement : Strong nucleophiles (e.g., Grignard reagents) displace the sulfonyl group, forming 2-alkyl/aryl-pyrimidines. For instance, reaction with methylmagnesium bromide yields a 2-methyl derivative at 65% efficiency.

Carboxamide Hydrolysis and Derivatization

The N-2-naphthyl carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux generates the corresponding carboxylic acid (95% purity).

  • Basic Hydrolysis : NaOH/EtOH produces a sodium carboxylate, which can be reprotonated to the free acid.

Derivatization Examples:

  • Esterification : Treatment with methanol/H₂SO₄ converts the acid to a methyl ester (92% yield) .

  • Amide Coupling : EDCl/HOBt-mediated coupling with amines forms secondary amides (e.g., reaction with benzylamine gives 75% yield) .

Heterocyclic Ring Modifications

The pyrimidine ring participates in cycloaddition and annulation reactions:

  • Hetero-Diels–Alder Reactions : Reacts with dienophiles like (Z)-2-{4-chloro-2-[(2-oxo-4-thioxothiazolidin-5-ylidene)methyl]phenoxy}acetic acid to form fused thiopyrano[2,3-d]thiazole systems (70% yield) .

  • Cross-Coupling : Suzuki-Miyaura coupling at position 4 with aryl boronic acids introduces aryl groups (e.g., 4-fluorophenyl, 86% yield) .

Table 2: Cross-Coupling Reactions

Boronic AcidCatalystConditionsProductYield
4-FluorophenylPd(PPh₃)₄Dioxane, 90°C4-(4-Fluorophenyl) derivative86%
2-PyridylPdCl₂(dppf)THF, 80°C4-(2-Pyridyl) derivative79%

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous buffers (pH 7.4, 37°C), with a half-life of 12 hours. Major degradation pathways include:

  • Hydrolysis of the carboxamide to the carboxylic acid.

  • Reduction of the sulfonyl group in reductive environments (e.g., hepatic microsomes) .

Comparative Reactivity with Structural Analogs

Table 3: Reactivity Comparison of Pyrimidine Derivatives

CompoundSubstituentsKey ReactionReactivity Rate
Target Compound5-Cl, 2-SO₂Me, 4-CONH-2-naphthylNucleophilic substitution (Cl)High
5-Chloro-2-methylsulfanyl analog5-Cl, 2-SMeOxidation (SMe → SO₂Me)Moderate
5-Fluoro-2-SO₂Me analog 5-F, 2-SO₂MeMethoxy substitution (F → OMe)Low

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-(methylsulfonyl)-N-2-naphthyl-4-pyrimidinecarboxamide has been investigated for its potential therapeutic effects, particularly as an enzyme inhibitor. It is primarily explored for:

  • Anticancer Activity : The compound exhibits inhibitory effects on specific protein kinases, which are critical targets in cancer therapy. Studies indicate that it can effectively bind to these targets, influencing their activity and function.
  • Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against various pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves inhibition of bacterial folate synthesis .

The biological activities of this compound have been documented in several studies:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in disease processes, particularly those related to cancer and infections. This inhibition is often linked to its structural similarity with other known inhibitors .
  • Binding Studies : Interaction studies demonstrate that the compound binds effectively to specific protein targets, which can modulate their activity. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to assess these interactions .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Efficacy Study : A detailed investigation evaluated the antimicrobial properties of this compound against MRSA strains. Results indicated minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L, demonstrating significant effectiveness against resistant bacteria .
  • Antiproliferative Activity Assessment : In vitro studies revealed that this compound exhibits antiproliferative effects on several cancer cell lines. The GI50 values (concentration required to inhibit cell growth by 50%) were reported as low as 38 nM, indicating substantial potency against cancer cell proliferation .

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylsulfonyl)-N-2-naphthyl-4-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimidinecarboxamide derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:

Substituent Analysis

Table 1: Substituent Variations and Molecular Properties
Compound Name (CAS No. or Identifier) Position 2 Substituent Position 4 Amide Substituent Molecular Weight (g/mol) Key Biological/Physicochemical Notes References
Target Compound (380210-23-1) Methylsulfonyl 2-Naphthyl 195.26 High hydrophobicity; potential for π-π interactions
AZ7 Methylsulfonyl 1,3-Thiazol-2-yl Not reported Antibacterial activity; unknown target
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]-4-carboxamide (873082-64-5) Benzylsulfanyl 2-(4-Sulfamoylphenyl)ethyl Not reported Sulfamoyl group may enhance solubility
5-Chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)-4-carboxamide (835895-77-7) Ethylsulfanyl 2-Methoxyphenyl Not reported Methoxy group improves metabolic stability
N-Benzyl-5-chloro-2-(propylsulfonyl)-N-(2-pyridinyl)-4-carboxamide (874139-56-7) Propylsulfonyl N-Benzyl-N-(2-pyridinyl) Not reported Dual aromatic groups for dual binding sites

Key Differences and Implications

In GS-CA1 analogs, methylsulfonyl groups mediate hydrophobic interactions with residues like Pro38 in proteins . Sulfanyl/Sulfonyl Variants (e.g., benzylsulfanyl, propylsulfonyl): Sulfanyl groups (e.g., in and compounds) are less electron-withdrawing than sulfonyl groups, which may reduce stability but improve metabolic flexibility.

Amide Substituents :

  • 2-Naphthyl (target compound): The bulky aromatic group likely enhances π-π stacking with protein binding pockets, improving selectivity.
  • Heterocyclic/Linear Chains (e.g., thiazol, sulfamoylphenyl): Smaller substituents like thiazol (AZ7) may reduce steric hindrance, enabling broader target accessibility but lower specificity.

However, AZ7 (a methylsulfonyl-thiazol analog) exhibits antibacterial activity against E. coli with an undetermined mode of action, suggesting pyrimidinecarboxamides may disrupt bacterial metabolism or enzyme function .

Biological Activity

5-Chloro-2-(methylsulfonyl)-N-2-naphthyl-4-pyrimidinecarboxamide is a pyrimidine derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly in oncology and infectious diseases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a chloro group, a methylsulfonyl group, and a naphthyl moiety attached to a pyrimidine ring. The presence of these functional groups contributes to its unique biological properties.

PropertyValue
Molecular FormulaC14H12ClN3O3S
Molecular Weight319.78 g/mol
CAS Number325724-72-9

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It is believed to exert its effects by:

  • Inhibiting Enzymatic Activity : The compound may bind to enzymes involved in cellular processes, thereby modulating their activity.
  • Interfering with Cellular Signaling Pathways : It may disrupt signaling pathways critical for cell proliferation and survival, particularly in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis (programmed cell death) and inhibiting cell cycle progression.

Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Research Findings : A recent study highlighted that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
2-(4-methylsulfonylphenyl)indole derivativesAnti-inflammatory, Antimicrobial
Quinazoline derivativesAnticancer, Anti-inflammatory
5-Chloro-3-(phenylsulfonyl)indole-2-carboxamideHIV Reverse Transcriptase Inhibitor

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-chloro-2-(methylsulfonyl)-N-2-naphthyl-4-pyrimidinecarboxamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing 2-thio-4,6-dimethylpyrimidine with a chloroacetamide derivative in ethanol yields structurally similar sulfonylpyrimidinecarboxamides . Key parameters include solvent choice (e.g., ethanol or chloroform-acetone mixtures), stoichiometric ratios (1:1–1:2), and reaction duration (4–12 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity .

Q. How is the compound structurally characterized in academic settings?

  • Methodology : Use a combination of:

  • X-ray crystallography : Refinement with software like APEX2 and SADABS resolves bond lengths (e.g., C–S = 1.76–1.82 Å) and dihedral angles .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6d_6 identify key signals (e.g., methylsulfonyl protons at δ 3.2–3.5 ppm; naphthyl aromatic protons at δ 7.4–8.2 ppm) .
  • HPLC : ≥98% purity validation using C18 columns and acetonitrile/water mobile phases .

Q. What preliminary bioactivity assays are recommended for this compound?

  • Methodology : Conduct in vitro assays targeting:

  • Enzyme inhibition : Measure IC50_{50} values against kinases or proteases using fluorescence-based assays (e.g., ATP-coupled kinase assays) .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

  • Methodology : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict transition states and intermediates. Tools like Gaussian or ORCA integrate with reaction path search algorithms to identify energetically favorable pathways . Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., EGFR kinase) to prioritize synthesis .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

  • Methodology :

  • Fragment-based design : Replace the naphthyl group with substituted aryl rings (e.g., 3-trifluoromethylphenyl) to assess steric/electronic effects on bioactivity .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., methylsulfonyl vs. sulfonamide) to activity using multivariate regression .

Q. How are reaction mechanisms validated for sulfonylpyrimidine derivatives?

  • Methodology :

  • Kinetic isotope effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .
  • In situ IR spectroscopy : Monitor intermediate formation (e.g., thiolate anions) during reflux reactions .

Q. What advanced crystallographic techniques improve structural resolution?

  • Methodology :

  • High-pressure crystallography : Resolve disorder in the methylsulfonyl group using diamond anvil cells (10–15 GPa) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to explain packing motifs .

Q. What safety protocols are critical for handling methylsulfonyl-containing compounds?

  • Methodology :

  • Waste management : Segregate halogenated byproducts (e.g., chloroacetamide intermediates) for incineration .
  • Personal protective equipment (PPE) : Use nitrile gloves, FFP3 masks, and fume hoods to avoid dermal/airborne exposure .

Notes

  • Avoid abbreviations; use full chemical names (e.g., "methylsulfonyl" not "Ms").
  • For synthesis, prioritize lab-scale methods over industrial processes .
  • Cross-validate computational predictions with experimental data to resolve contradictions .

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